2-Cyclopropylpyrimidine-5-carbaldehyde
Overview
Description
2-Cyclopropylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H8N2O. It is characterized by a pyrimidine ring substituted with a cyclopropyl group at the second position and an aldehyde group at the fifth position.
Scientific Research Applications
2-Cyclopropylpyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the development of materials with specific electronic and optical properties
Safety and Hazards
The safety information available indicates that 2-Cyclopropylpyrimidine-5-carbaldehyde may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include wearing protective gloves and eye protection, and in case of inadequate ventilation, wearing respiratory protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrimidine derivative, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes continuous flow processes and the use of automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-Cyclopropylpyrimidine-5-carboxylic acid.
Reduction: 2-Cyclopropylpyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Cyclopropylpyrimidine-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
- 2-Cyclopropylpyrimidine-4-carbaldehyde
- 2-Cyclopropylpyrimidine-6-carbaldehyde
- 2-Cyclopropylpyrimidine-5-carboxylic acid
Comparison: 2-Cyclopropylpyrimidine-5-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. Compared to its analogs, it may offer distinct advantages in terms of stability and ease of functionalization .
Properties
IUPAC Name |
2-cyclopropylpyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-5,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESDALXDBSNYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647954 | |
Record name | 2-Cyclopropylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954226-60-9 | |
Record name | 2-Cyclopropylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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